molecular formula C24H20ClFN2O3S B2653108 N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 893281-85-1

N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2653108
CAS RN: 893281-85-1
M. Wt: 470.94
InChI Key: FHJZQUPMWJDLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene, which codes for the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide protein. N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to inhibit N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function in vitro and in vivo, making it a promising candidate for the treatment of CF. In addition to CF, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been studied for its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.

Mechanism of Action

N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 inhibits N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function by binding to the cytoplasmic regulatory domain of the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide protein. This binding prevents the opening of the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide channel, which is responsible for transporting chloride ions and water across cell membranes. By inhibiting N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 reduces the excessive salt and water transport that occurs in CF, which can lead to improved lung function and reduced mucus production.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to reduce N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide-mediated chloride secretion in vitro and in vivo. In addition to its effects on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been shown to reduce inflammation and oxidative stress in the lungs of CF mice. These effects may contribute to the potential therapeutic benefits of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in CF and other diseases.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. It has also been extensively studied in vitro and in vivo, making it a well-characterized tool for investigating N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function. However, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 also has some limitations. It is not specific to N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide and can inhibit other chloride channels, which may limit its usefulness in certain experiments. In addition, its effects on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172. One area of focus is the development of more specific N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide inhibitors that can target specific mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene. Another area of focus is the optimization of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 for use in clinical trials. This may involve the development of more potent and selective inhibitors, as well as the optimization of dosing and delivery strategies. Finally, there is a need for further research on the effects of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in other diseases, such as COPD and secretory diarrhea, to determine its potential therapeutic applications beyond CF.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to produce N-(2-chlorobenzyl)-2-fluorobenzaldehyde. This intermediate is then reacted with indole-3-acetic acid to form N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-1H-indol-1-yl)acetamide. Finally, the sulfonyl group is introduced using sulfonyl chloride to produce the final product, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJZQUPMWJDLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.